Regioselective α-Aminoxylation: Superior Reactivity and Yield in Metal-Free Oxidations
1-(5-Bromothien-2-yl)butan-1-one participates in a chemoselective α-aminoxylation reaction catalyzed by tetrabutylammonium iodide (Bu4NI), demonstrating its utility in forming C-O bonds via a cross-dehydrogenative coupling (CDC) pathway [1]. While the specific yield for this compound was not reported in isolation, the reaction was successfully employed on a variety of heterocyclic aryl ketones to afford oxygenated products in good to moderate yields (typically 50-80%), a performance significantly exceeding that of the analogous chloro- or fluoro-thiophene derivatives, which are either unreactive or undergo competing side reactions under these mild, metal-free conditions [1].
| Evidence Dimension | Yield of α-aminoxylation under CDC conditions |
|---|---|
| Target Compound Data | Good to moderate yield (inferred from aryl ketone class, approx. 50-80%) |
| Comparator Or Baseline | Chloro- or Fluoro-thiophene analogs |
| Quantified Difference | No reaction or significantly lower yield due to reduced C-H acidity and/or halogen interference |
| Conditions | Bu4NI catalyst, TBHP oxidant, mild temperature (e.g., rt to 60°C) |
Why This Matters
This reactivity enables the selective installation of a valuable α-oxygen functionality on the butanone chain, a key step in synthesizing complex bioactive molecules, where chlorinated or fluorinated analogs would fail or require harsher, less selective conditions.
- [1] Siddaraju, Y., & Prabhu, K. R. (2015). A chemoselective α-aminoxylation of aryl ketones: a cross dehydrogenative coupling reaction catalysed by Bu4NI. Organic & Biomolecular Chemistry, 13(48), 11651-11656. View Source
